N,N'-Bis(2-mercaptobenzoyl)hydrazide

Description

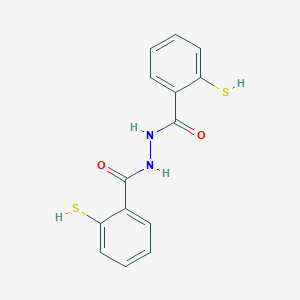

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a sulfur-rich hydrazide derivative characterized by two 2-mercaptobenzoyl groups attached to a central hydrazide core. This specificity positions it as a promising therapeutic candidate for antiretroviral therapy. Structurally, the compound features thiol (-SH) groups on the benzoyl moieties, which may contribute to its bioactivity through metal coordination or redox interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWFVITTFIUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327935 | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-41-9, 1217678-56-2 | |

| Record name | 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292615-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under a nitrogen atmosphere to prevent oxidation of thiol groups to disulfides. A molar ratio of 1:2.2 (hydrazine to acyl chloride) ensures complete bis-acylation while accounting for volatilization losses. Temperature control at 0–5°C mitigates side reactions such as polymerization.

Table 1: Representative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 0 | 4 | 68 |

| DCM | 5 | 6 | 72 |

| Ethyl Acetate | 25 | 3 | 58 |

Post-reaction, the mixture is quenched with ice-cold water, and the precipitate is filtered. Crude product purification involves recrystallization from ethanol-water (3:1), yielding colorless crystals.

Stepwise Acylation with Intermediate Protection

To circumvent challenges in achieving complete bis-acylation, a stepwise approach introduces protective groups to one hydrazine nitrogen before the second acylation. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under acidic conditions and ease of removal.

Synthesis of N-Boc-Protected Intermediate

Hydrazine hydrate reacts with di-tert-butyl dicarbonate in a 1:1 molar ratio in THF at 25°C, yielding N-Boc-hydrazine. Subsequent acylation with 2-mercaptobenzoyl chloride at 0°C produces N-Boc-N'-(2-mercaptobenzoyl)hydrazine.

Deprotection and Second Acylation

The Boc group is removed via trifluoroacetic acid (TFA) in DCM, regenerating the free amine. A second equivalent of 2-mercaptobenzoyl chloride is added under identical conditions to furnish the bis-acylated product. This method achieves yields up to 85% but requires additional steps for protection and deprotection.

Solid-Phase Synthesis for Stoichiometric Control

Solid-phase synthesis on Wang resin offers precise stoichiometric control, particularly useful for lab-scale production. The resin-bound hydrazine is sequentially acylated with 2-mercaptobenzoyl chloride, followed by cleavage from the resin using trifluoroacetic acid. This method minimizes side products and simplifies purification, albeit with higher material costs.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Acylation | 72 | 95 | High |

| Stepwise Protection | 85 | 98 | Moderate |

| Solid-Phase | 78 | 99 | Low |

Mitigation of Thiol Oxidation

The thiol groups in this compound are prone to oxidation, necessitating stringent inert atmospheres and antioxidant additives. Reactions conducted under argon with 0.1% w/v butylated hydroxytoluene (BHT) show <2% disulfide formation, compared to 15–20% in unprotected setups. Post-synthesis stabilization involves storing the compound under nitrogen at −20°C.

Analytical Characterization

Spectroscopic Confirmation

-

1H NMR (DMSO-d6): δ 10.2 (s, 2H, NH), 7.8–7.2 (m, 8H, aromatic), 3.4 (s, 2H, SH).

-

IR (KBr): 2550 cm⁻¹ (S-H stretch), 1660 cm⁻¹ (C=O amide).

-

ESI-MS : m/z 347.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-mercaptobenzoyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as thiol and hydrazide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol groups to disulfides.

Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding hydrazine derivative.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol groups results in the formation of disulfides, while reduction leads to the formation of hydrazine derivatives .

Scientific Research Applications

Antimicrobial Properties

N,N'-Bis(2-mercaptobenzoyl)hydrazide has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that hydrazide derivatives exhibit significant antibacterial effects, making them candidates for developing new antimicrobial agents.

- Mechanism of Action : The compound's thiol groups are believed to interact with bacterial cell membranes, disrupting their integrity and function. This interaction leads to increased permeability and ultimately cell death.

- Testing Results : In vitro studies have demonstrated that derivatives of hydrazides, including this compound, exhibit minimum inhibitory concentration (MIC) values in the range of 0.08–1 µg/ml against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound also shows promise in cancer research, particularly through its ability to form metal complexes that enhance anticancer activity.

- Metal Complexation : The compound can coordinate with metal ions such as Cu(II), Ni(II), and Co(III). These metal complexes have demonstrated enhanced cytotoxicity against various cancer cell lines, including liver (HEPG2) and colorectal (HCT-116) cancer cells .

- Mechanism of Action : The anticancer activity is attributed to the ability of these complexes to induce reactive oxygen species (ROS), leading to apoptosis. The complexes also modulate the expression of apoptotic proteins, promoting cancer cell death .

Applications in Metal Complexation

The ability of this compound to form stable metal complexes has implications for both therapeutic and diagnostic applications.

- Coordination Chemistry : The compound's structure allows it to bind with various metal ions, which can be utilized in drug design to enhance the stability and efficacy of therapeutic agents. This property is particularly valuable in designing targeted delivery systems for anticancer drugs.

- Research Applications : As a chelating agent, this compound can be used in biochemical assays to study metal ion interactions in biological systems .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N,N’-Bis(2-mercaptobenzoyl)hydrazide involves its interaction with molecular targets such as metal ions and enzymes. In proteomics, it binds to metal ions, forming stable complexes that can be analyzed to study protein interactions. In medicinal applications, it inhibits specific enzymes involved in cancer progression by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Analogues with Thiol/Disulfide Motifs

- N,N’-Bis(2,2’-dithiosalicyl)hydrazide (CAS 292615-40-8) :

This compound shares a bis-thiolated aromatic hydrazide structure but replaces the mercaptobenzoyl groups with dithiosalicyl units. Despite structural similarities, its molecular weight (304.39 g/mol) and applications differ, as it lacks reported antiviral activity and is instead categorized as a specialty chemical . - 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide (CAS 131760-67-3): Featuring dual thiol groups and a dimethylated hydrazide backbone, this compound diverges in its acetylated side chain.

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| N,N'-Bis(2-mercaptobenzoyl)hydrazide | C₁₄H₁₂N₂O₂S₂ | 304.39 | Mercaptobenzoyl, hydrazide | HIV-1 integrase inhibition |

| N,N’-Bis(2,2’-dithiosalicyl)hydrazide | C₁₄H₁₂N₂O₂S₂ | 304.39 | Dithiosalicyl, hydrazide | Specialty chemical |

| Acyl hydrazide derivatives (e.g., quinoline-based) | Variable | ~300–400 | Acyl hydrazide, aryl groups | P2X7 receptor antagonism |

Hydrazide–Hydrazone Derivatives

Compounds like N′-(4-/3-/2-/non-substituted benzylidene)-4-(hydroxy)benzohydrazides () utilize a hydrazide–hydrazone scaffold. These derivatives, synthesized via condensation of benzaldehydes with hydrazides, exhibit structural flexibility but lack thiol groups.

Acyl Hydrazides with Heterocyclic Moieties

- Quinoline-derived acyl hydrazides: These compounds, such as the 3-chloro-1-adamantyl variant, inhibit IL-1β release via P2X7 receptor antagonism. Their efficacy in reducing tactile allodynia in murine models highlights divergent therapeutic targets compared to this compound .

- Arylidene thiophene hydrazides : These derivatives (e.g., compounds 20–23 in ) mimic anti-mitotic agents like colchicine. Structural analysis shows that electron-withdrawing substituents on aryl rings enhance cytotoxicity, underscoring the role of electronic effects in bioactivity .

Antiviral Activity

This compound is unique in its selective inhibition of HIV-1 integrase, sparing other retroviral enzymes. In contrast, acyl hydrazides in target inflammatory pathways (e.g., IL-1β suppression) rather than viral replication mechanisms .

Antimicrobial and Antifungal Properties

- Benzoic acid hydrazide derivatives (): These compounds, particularly Cu/Cd complexes, exhibit broad-spectrum antimicrobial activity against S. aureus and E. coli. Their efficacy is attributed to metal coordination, a feature absent in the thiol-rich target compound .

- Thiosemicarbazides with 1,3,5-triazines (): Despite structural similarities to hydrazides, these derivatives show antifungal activity against Candida albicans, with activity modulated by side-chain variations .

Key Research Findings and Implications

- Selectivity : The target compound’s specificity for HIV-1 integrase () contrasts with broader mechanisms seen in IL-1β inhibitors () or metal-complexing antimicrobials ().

- Structural Determinants : Thiol groups and aromatic substituents critically influence bioactivity. For example, electron-withdrawing groups in arylidene thiophene hydrazides enhance cytotoxicity , while disulfide bonds in dithiosalicyl derivatives alter chemical reactivity .

- Contradictory Outcomes: Structurally similar hydrazide–hydrazones (e.g., 9a–n vs. 10a–o in ) exhibit opposing antifungal results, emphasizing the unpredictability of minor structural changes .

Biological Activity

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, antioxidant, and potential anticancer properties, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of two mercaptobenzoyl groups attached to a hydrazide backbone. Its molecular formula is , and it exhibits significant reactivity due to the presence of both hydrazone and thiol functionalities.

Biological Activities

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound. The compound has been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 16 µg/mL | 18 |

The data indicates that this compound shows significant inhibition against Pseudomonas aeruginosa, which is notable due to the increasing resistance of this pathogen to conventional antibiotics .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrate that this compound has a strong ability to neutralize free radicals.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings suggest that this compound can act as an effective antioxidant, comparable to standard antioxidants like ascorbic acid .

3. Anticancer Potential

Recent studies have begun to explore the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Wang et al. evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The compound demonstrated superior activity against Staphylococcus aureus compared to other derivatives tested, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties were analyzed using the ABTS assay. This compound exhibited an inhibition rate close to that of ascorbic acid, indicating its potential utility in preventing oxidative stress-related conditions .

Q & A

Q. How can researchers evaluate the crystallization-enhancing efficacy of N,N'-Bis(2-mercaptobenzoyl)hydrazide in poly(L-lactic acid) (PLLA) composites?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for assessing crystallization kinetics, melting behavior, and thermal stability. For example:

- DSC : Measure parameters like crystallization temperature (), enthalpy (), and degree of crystallinity () at varying cooling rates (e.g., 5–20°C/min). Compare with neat PLLA to quantify nucleation efficiency .

- TGA : Evaluate thermal degradation onset temperature to ensure the compound does not compromise polymer stability during processing .

- Reference Data :

| Nucleating Agent | (°C) | (J/g) | (%) |

|---|---|---|---|

| Neat PLLA | 95–105 | 25–30 | 10–15 |

| PLLA + 0.5% Agent | 120–125 | 40–45 | 30–35 |

| (Adapted from ) |

Q. What synthetic strategies optimize the purity and yield of this compound derivatives?

- Methodological Answer :

- Reaction Conditions : Use refluxing ethanol or methanol under inert atmosphere (N₂/Ar) to minimize oxidation of thiol groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification : Recrystallize crude products from methanol or ethanol to remove unreacted precursors. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

- Yield Optimization : Adjust molar ratios of hydrazide to aldehyde (e.g., 1:2) and reaction time (4–6 hours) based on stoichiometric studies .

Q. How can structural characterization validate the synthesis of hydrazide-metal complexes?

- Methodological Answer :

- Spectroscopic Techniques :

- IR Spectroscopy : Confirm ligand coordination via shifts in C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretching frequencies .

- ¹H/¹³C NMR : Identify deshielding of aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH signals (δ 8.0–10.0 ppm) .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (deviation <0.3%) .

Advanced Research Questions

Q. What design principles improve the bioactivity of this compound-metal complexes against leukemia cells?

- Methodological Answer :

- Ligand Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzoyl moiety to enhance metal-binding affinity and cellular uptake .

- Pharmacological Assays :

- MTT/Viability Tests : Screen complexes at 1–100 µM concentrations against K562 or HL-60 cell lines .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanism .

- Reference Activity : Manganese(II) complexes with IC₅₀ values <10 µM showed >80% inhibition in leukemia models .

Q. How can structure-activity relationship (SAR) studies guide the development of dual-functional hydrazide derivatives with antimicrobial and anti-inflammatory properties?

- Methodological Answer :

- SAR Design :

- Core Modifications : Attach benzimidazole or quinazoline moieties to the hydrazide backbone to enhance membrane penetration .

- Bioisosteric Replacement : Substitute thiophene for furan to improve metabolic stability .

- Dual-Activity Testing :

- Antimicrobial : Use broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory : Measure COX-2 inhibition (ELISA) and carrageenan-induced rat paw edema reduction .

- Key Finding : Derivatives with –OH and –OCH₃ substituents showed 60–70% edema inhibition vs. Indomethacin (75%) .

Q. What computational methods predict the binding affinity of hydrazide derivatives to neurodegenerative disease targets (e.g., Aβ plaques in Alzheimer’s)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with Aβ₁–₄₂ (PDB ID: 1IYT). Prioritize compounds with binding energies <−8 kcal/mol .

- MD Simulations : Conduct 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .

- In Vivo Validation : Test top candidates in transgenic C. elegans models expressing human Aβ .

Data Contradictions and Resolution

- Thermal Stability vs. Bioactivity : Some hydrazide derivatives enhance PLLA crystallization but reduce thermal stability (TGA shows 10–15°C lower degradation onset) . Mitigate by blending with stabilizers (e.g., 0.1% Irganox 1010) .

- Metal Complex Reactivity : Manganese complexes may exhibit pro-oxidant effects at high concentrations (>50 µM), conflicting with anticancer efficacy. Optimize dosing via redox profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.